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Section 1: Chemical Identity and
Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Amino-2,4-dichloropyridine

Cat. No.: B063743

No compound with the CAS number 81340-45-8 could be identified. However, information was
retrieved for compounds with numerically similar CAS numbers, which are presented below for
consideration.

Alternative Compound 1: 4-Formyl-3-methoxybenzonitrile

o CAS Number: 21962-45-8[1][2][3][4][5]

e Synonyms: 2-Methoxy-4-cyanobenzaldehyde, 4-Cyano-2-methoxybenzaldehyde[1][2]
e Molecular Formula: CoH7NO2[1][2][3]

e Molecular Weight: 161.16 g/mol [3]

o Appearance: White to light yellow powder[2]

o Application: An important pharmaceutical intermediate used in the synthesis of Finerenone[2]

[3]

Table 1.1: Physicochemical Data for 4-Formyl-3-methoxybenzonitrile
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Property Value Source
Melting Point 109-111 °C [1]
Boiling Point 318 °C [1]
Density 1.2+0.1 g/cm3 [1]
Flash Point 138 °C [1]
Assay 99% (by HPLC) [2]

Alternative Compound 2: 10-Undecenal

« CAS Number: 112-45-8[6][7][8][9]

e Synonyms: Undecylenic aldehyde, Aldehyde C-11 undecylenic[6][8][9]

e Molecular Formula: C11H200[7][8]

» Molecular Weight: 168.28 g/mol [8]

o Appearance: Colorless to light yellow liquid[9]

o Organoleptic Properties: Fatty, waxy, citrus, rose, sweet[6]

Table 1.2: Physicochemical Data for 10-Undecenal

Property Value Source
Boiling Point 42 °C @ 0.05 Torr [7]
Density 0.84 g/cm?3 [7]
Vapor Density >1 (vs air)

Refractive Index

n20/D 1.443 (lit.)

Flash Point

> 60 °C (closed cup)

Storage Temperature

2-8°C
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Section 2: Analytical Characterization and
Experimental Protocols

Due to the lack of information for CAS number 81340-45-8, this section will outline general
analytical methodologies that are commonly employed for the characterization of organic
compounds, with specific examples where available from the alternative compounds.

2.1 Spectroscopic Methods

Spectroscopic techniques are fundamental for elucidating the chemical structure of a
compound.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the
carbon-hydrogen framework of a molecule.

e Infrared (IR) Spectroscopy: Used to identify the functional groups present in a molecule. For
10-Undecenal, IR spectra have been recorded using various techniques including capillary
cell (neat), ATR-neat, and vapor phase[9].

e Mass Spectrometry (MS): Determines the molecular weight and can provide information
about the molecular formula and structure through fragmentation patterns. Gas
chromatography-mass spectrometry (GC-MS) is a common method for the analysis of
volatile and semi-volatile compounds.[10][11][12]

2.2 Chromatographic Methods

Chromatography is essential for separating components of a mixture and determining the purity
of a substance.

» High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation,
identification, and quantification of non-volatile and thermally unstable compounds. It is used
to determine the assay of 4-Formyl-3-methoxybenzonitrile, with a reported purity of 99%][2].
HPLC can be coupled with various detectors, including UV, fluorescence, or diode-array
detection[10][11].

e Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. When
coupled with a flame ionization detector (FID) or a mass spectrometer (MS), it is a powerful
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tool for purity assessment and identification.
Experimental Protocol: General HPLC Method for Purity Determination

A general protocol for determining the purity of a pharmaceutical intermediate like 4-Formyl-3-
methoxybenzonitrile would involve the following steps:

e Column: A reverse-phase C18 column is commonly used.

» Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in
water) and an organic solvent (e.g., acetonitrile or methanol).

e Flow Rate: Typically 1.0 mL/min.
» Detection: UV detection at a wavelength where the analyte has maximum absorbance.

o Sample Preparation: A known concentration of the sample is dissolved in a suitable solvent
(e.g., the mobile phase).

« Injection Volume: Typically 5-20 pL.

» Quantification: The purity is determined by comparing the peak area of the main component
to the total area of all peaks.

Figure 2.1: General Experimental Workflow for HPLC Analysis
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Caption: A generalized workflow for determining compound purity using HPLC.
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Section 3: Biological Activity and Signaling
Pathways

No biological activity or signaling pathway information is available for the requested CAS
number 81340-45-8.

For the alternative compound, 4-Formyl-3-methoxybenzonitrile, it is known to be an
intermediate in the synthesis of Finerenone[2][3]. Finerenone is a non-steroidal, selective
mineralocorticoid receptor (MR) antagonist. The signaling pathway it affects is central to its
therapeutic action.

Signaling Pathway of Finerenone (Synthesized from 4-Formyl-3-methoxybenzonitrile)

Finerenone acts by blocking the mineralocorticoid receptor, which is activated by aldosterone.
Overactivation of the MR can lead to inflammation and fibrosis in the kidneys and heart. By
antagonizing this receptor, Finerenone reduces these detrimental effects.

Figure 3.1: Simplified Signaling Pathway of Mineralocorticoid Receptor Antagonism
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Caption: Finerenone blocks aldosterone-mediated MR activation.

Conclusion

While no specific data could be found for CAS number 81340-45-8, this guide provides a
comprehensive overview of the characterization data and relevant biological context for
numerically similar and potentially intended compounds. The presented experimental
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methodologies and data visualization frameworks serve as a template for the in-depth analysis
required by researchers and drug development professionals. It is recommended to verify the
CAS number to ensure accurate data retrieval for the compound of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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